molecular formula C15H19N3O4S B2665447 N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide CAS No. 893341-09-8

N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide

Cat. No.: B2665447
CAS No.: 893341-09-8
M. Wt: 337.39
InChI Key: FXBISZWUXVAGHJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a complex organic compound with the molecular formula C18H20N2O3S. This compound is known for its unique structural features, which include a pyrimidine ring substituted with ethylphenyl, trimethyl, and sulfonamide groups. Its distinct chemical structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethylphenylamine with a suitable pyrimidine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.

Scientific Research Applications

N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The compound’s pyrimidine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-5-11-8-6-7-9-12(11)16-23(21,22)13-10(2)17(3)15(20)18(4)14(13)19/h6-9,16H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBISZWUXVAGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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